2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. The unique structure of this compound, featuring both phenoxy and indole moieties, suggests potential biological activity and utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Indole Derivative Preparation: 2-hydroxy-1,7-dimethylindole is synthesized through a Fischer indole synthesis, involving the reaction of phenylhydrazine with a suitable ketone.
Coupling Reaction: The phenoxy intermediate is then coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) in the presence of an acid.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide would depend on its specific biological target. Generally, compounds with phenoxy and indole moieties can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler phenoxy compound with herbicidal activity.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
N-(2-hydroxy-1,7-dimethylindol-3-yl)acetamide: A related indole derivative with potential biological activity.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide is unique due to its combination of phenoxy and indole moieties, which may confer distinct biological properties and applications compared to its individual components or simpler analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-1,7-dimethylindol-3-yl)iminoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-10-4-3-5-12-16(18(25)23(2)17(10)12)22-21-15(24)9-26-14-7-6-11(19)8-13(14)20/h3-8,25H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDWABMJHIRRGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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